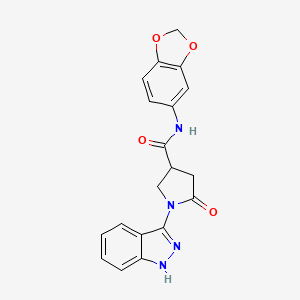
N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, an indazole ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, indazole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Formation of the Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.
Formation of the Indazole Ring: This could involve the cyclization of hydrazine derivatives with ortho-substituted aromatic compounds.
Formation of the Pyrrolidine Ring: This might involve the cyclization of amino acid derivatives or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound might be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(2H-13-BENZODIOXOL-5-YL)-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of these three rings, which might confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H16N4O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c24-17-7-11(9-23(17)18-13-3-1-2-4-14(13)21-22-18)19(25)20-12-5-6-15-16(8-12)27-10-26-15/h1-6,8,11H,7,9-10H2,(H,20,25)(H,21,22) |
Clave InChI |
JKRBBPKLSQQEJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


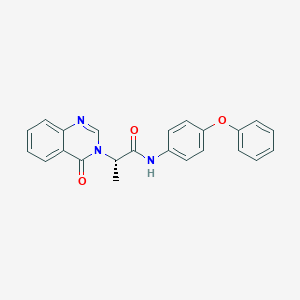
![trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11020940.png)
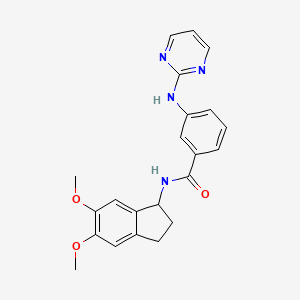
![4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11020943.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11020948.png)
![trans-4-({[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020955.png)
![3,5-Dimethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B11020974.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine](/img/structure/B11020987.png)
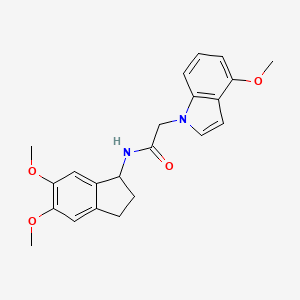
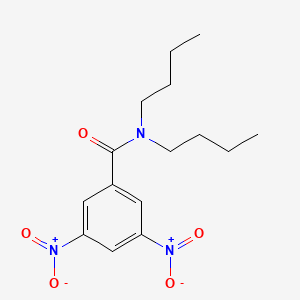
![Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020998.png)
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)
